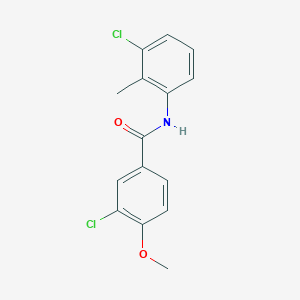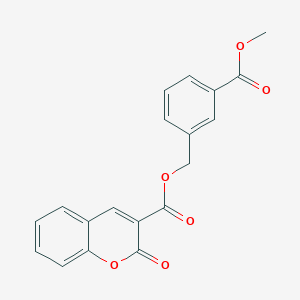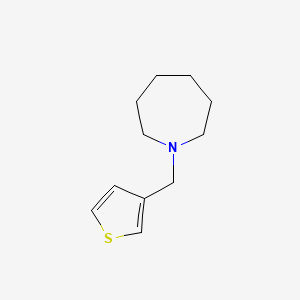![molecular formula C14H24N2O B5883308 N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic hydrazide that can be synthesized through a simple and efficient method. 1.0]heptane-7-carbohydrazide.
Wirkmechanismus
The mechanism of action of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and does not cause any significant changes in biochemical or physiological parameters. However, further studies are required to evaluate its long-term safety and toxicity in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its ease of synthesis and purification. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and other diseases. Additionally, further studies are required to elucidate its mechanism of action and to explore its potential applications in other areas of science, such as material science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising chemical compound that has demonstrated significant potential in various fields of science. It can be synthesized using a simple and efficient method and has been shown to possess significant antitumor, antifungal, and antibacterial properties. Further research is required to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride with 1-amino-3-methylbutane in the presence of a suitable solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-[(E)-hexan-2-ylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-4-7-10(2)15-16-14(17)13-11-8-5-6-9-12(11)13/h11-13H,3-9H2,1-2H3,(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFGZUFRDXCPGM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)C1C2C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N/NC(=O)C1C2C1CCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
